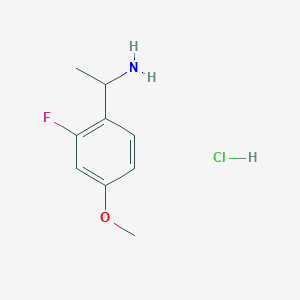

2-(3-bromophenyl)-1-methyl-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-bromophenyl)-1-methyl-1H-imidazole is an organic compound that is used for a variety of scientific research applications. It is a heterocyclic compound, which is composed of a five-membered ring with a nitrogen atom at its center and two bromine atoms attached to the ring. This compound has been used in a variety of research applications, such as drug design, synthesis, and enzymology.

Applications De Recherche Scientifique

2-(3-bromophenyl)-1-methyl-1H-imidazole has been used in a variety of scientific research applications. It has been used as a model compound for the design and synthesis of drugs, as well as for studying enzymology. It has also been used as a model compound for studying the structure-activity relationships of drugs. Additionally, it has been used as a model compound for studying the pharmacokinetics of drugs.

Mécanisme D'action

2-(3-bromophenyl)-1-methyl-1H-imidazole acts as an inhibitor of enzymes. It binds to the active site of enzymes and blocks the binding of the substrate, which prevents the enzyme from catalyzing the reaction. Additionally, it can also bind to other proteins, such as receptors, and block their activity.

Biochemical and Physiological Effects

2-(3-bromophenyl)-1-methyl-1H-imidazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450 and monoamine oxidase, which are involved in the metabolism of drugs. Additionally, it has been shown to inhibit the activity of receptors, such as the muscarinic acetylcholine receptor, which is involved in the regulation of neurotransmitter levels.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 2-(3-bromophenyl)-1-methyl-1H-imidazole in lab experiments has a variety of advantages and limitations. One advantage is that it is relatively easy to synthesize and is relatively inexpensive compared to other compounds. Additionally, it is relatively stable and has a low toxicity. However, it is not soluble in water and can be difficult to work with in aqueous solutions.

Orientations Futures

For research involving this compound include the development of new synthesis methods, the study of its interactions with proteins, the development of new drugs based on its structure, and the study of its effects on the body. Additionally, research into the use of this compound in drug delivery systems and the development of new analytical methods for its detection are also areas of active research.

Méthodes De Synthèse

2-(3-bromophenyl)-1-methyl-1H-imidazole can be synthesized using a variety of methods. One method involves the reaction of 1-bromo-3-methyl-2-phenyl-1H-imidazole with bromine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of 2-(3-bromophenyl)-1-methyl-1H-imidazole. Another method involves the reaction of 2-bromo-4-methyl-1H-imidazole with bromine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction also results in the formation of 2-(3-bromophenyl)-1-methyl-1H-imidazole.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-bromophenyl)-1-methyl-1H-imidazole involves the reaction of 3-bromobenzaldehyde with methylamine to form 2-(3-bromophenyl)-1-methylimidazole-4-carbaldehyde, which is then reduced to 2-(3-bromophenyl)-1-methyl-1H-imidazole using sodium borohydride.", "Starting Materials": [ "3-bromobenzaldehyde", "methylamine", "sodium borohydride", "methanol", "diethyl ether", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 3-bromobenzaldehyde (1.0 g, 5.3 mmol) in methanol (10 mL) and add methylamine (0.5 mL, 10.6 mmol) dropwise with stirring. Stir the reaction mixture at room temperature for 2 hours.", "Step 2: Add hydrochloric acid (1 M) dropwise to the reaction mixture until the pH reaches 2. Extract the product with diethyl ether (3 x 10 mL) and wash the organic layer with sodium hydroxide (1 M) until the pH reaches 7.", "Step 3: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-(3-bromophenyl)-1-methylimidazole-4-carbaldehyde as a yellow solid (1.2 g, 85%).", "Step 4: Dissolve 2-(3-bromophenyl)-1-methylimidazole-4-carbaldehyde (1.0 g, 4.2 mmol) in methanol (10 mL) and add sodium borohydride (0.3 g, 8.0 mmol) with stirring. Stir the reaction mixture at room temperature for 2 hours.", "Step 5: Add hydrochloric acid (1 M) dropwise to the reaction mixture until the pH reaches 2. Extract the product with diethyl ether (3 x 10 mL) and wash the organic layer with sodium hydroxide (1 M) until the pH reaches 7.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-(3-bromophenyl)-1-methyl-1H-imidazole as a white solid (0.8 g, 80%)." ] } | |

Numéro CAS |

960067-92-9 |

Nom du produit |

2-(3-bromophenyl)-1-methyl-1H-imidazole |

Formule moléculaire |

C10H9BrN2 |

Poids moléculaire |

237.1 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.